

Application Notes and Protocol for In Vitro Susceptibility Testing of Amphotericin X1

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Compound of Interest

Compound Name: Amphotericin X1

Cat. No.: B1142324

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Introduction

Amphotericin X1 is a novel polyene antifungal agent. Polyenes represent a critical class of antifungal drugs that exhibit broad-spectrum activity by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.^{[1][2][3][4]} The protocol described herein provides a standardized method for determining the in vitro antifungal susceptibility of various fungal isolates to **Amphotericin X1**. This method is adapted from established protocols for other polyene antifungals, such as Amphotericin B, and is intended for use by researchers, scientists, and drug development professionals.^{[5][6]} The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits visible growth of the organism.^[7]

Principle

This protocol utilizes a broth microdilution method, a widely accepted technique for antifungal susceptibility testing.^{[6][8]} In this assay, fungal isolates are exposed to serial twofold dilutions of **Amphotericin X1** in a liquid growth medium. Following an incubation period, the MIC is determined by visual inspection of fungal growth in the wells of a microtiter plate. This method allows for the quantitative determination of the antifungal activity of **Amphotericin X1** against a panel of clinically relevant fungal pathogens.

Materials and Reagents

- **Amphotericin X1** (powder, store as recommended by manufacturer)
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate
- Morpholinetetraacetic acid (MOPS)
- Glucose
- Sterile distilled water
- Sterile 0.85% saline
- Sabouraud Dextrose Agar (SDA)
- 96-well sterile, flat-bottom microtiter plates
- Sterile, disposable inoculation loops and spreaders
- Spectrophotometer or McFarland density standards
- Humidified incubator (35°C ± 2°C)
- Quality control (QC) fungal strains (e.g., *Candida parapsilosis* ATCC 22019, *Candida krusei* ATCC 6258)

Experimental Protocol

Preparation of Amphotericin X1 Stock Solution

- Prepare a stock solution of **Amphotericin X1** by dissolving the powder in 100% DMSO to a concentration of 1600 µg/mL.
- Further dilute this stock solution 1:10 in RPMI 1640 medium to obtain a working stock solution of 160 µg/mL. This working stock will be used to prepare the serial dilutions.

Preparation of Fungal Inoculum

- Subculture fungal isolates onto Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]
- Prepare a fungal suspension by touching 3-5 colonies with a sterile loop and suspending them in sterile 0.85% saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately $1-5 \times 10^6$ CFU/mL for yeast).[9] This can be done using a spectrophotometer at a wavelength of 530 nm.
- Prepare the final inoculum by diluting the adjusted fungal suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of $1-5 \times 10^3$ CFU/mL.

Broth Microdilution Assay

- Dispense 100 μ L of sterile RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
- Add 200 μ L of the 160 μ g/mL **Amphotericin X1** working stock solution to well 1.
- Perform serial twofold dilutions by transferring 100 μ L from well 1 to well 2, mixing well, and then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10. This will result in a concentration range of 16 μ g/mL to 0.03 μ g/mL.
- Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).
- Inoculate wells 1 through 11 with 100 μ L of the final fungal inoculum. The final volume in each well will be 200 μ L.
- Seal the plates and incubate at 35°C for 24-48 hours. For some slower-growing fungi, incubation may need to be extended to 72 hours.[7]

Determination of Minimum Inhibitory Concentration (MIC)

- Following incubation, visually inspect the microtiter plates.
- The MIC is defined as the lowest concentration of **Amphotericin X1** that causes complete inhibition of visible growth as compared to the growth control well.[7]

Data Presentation

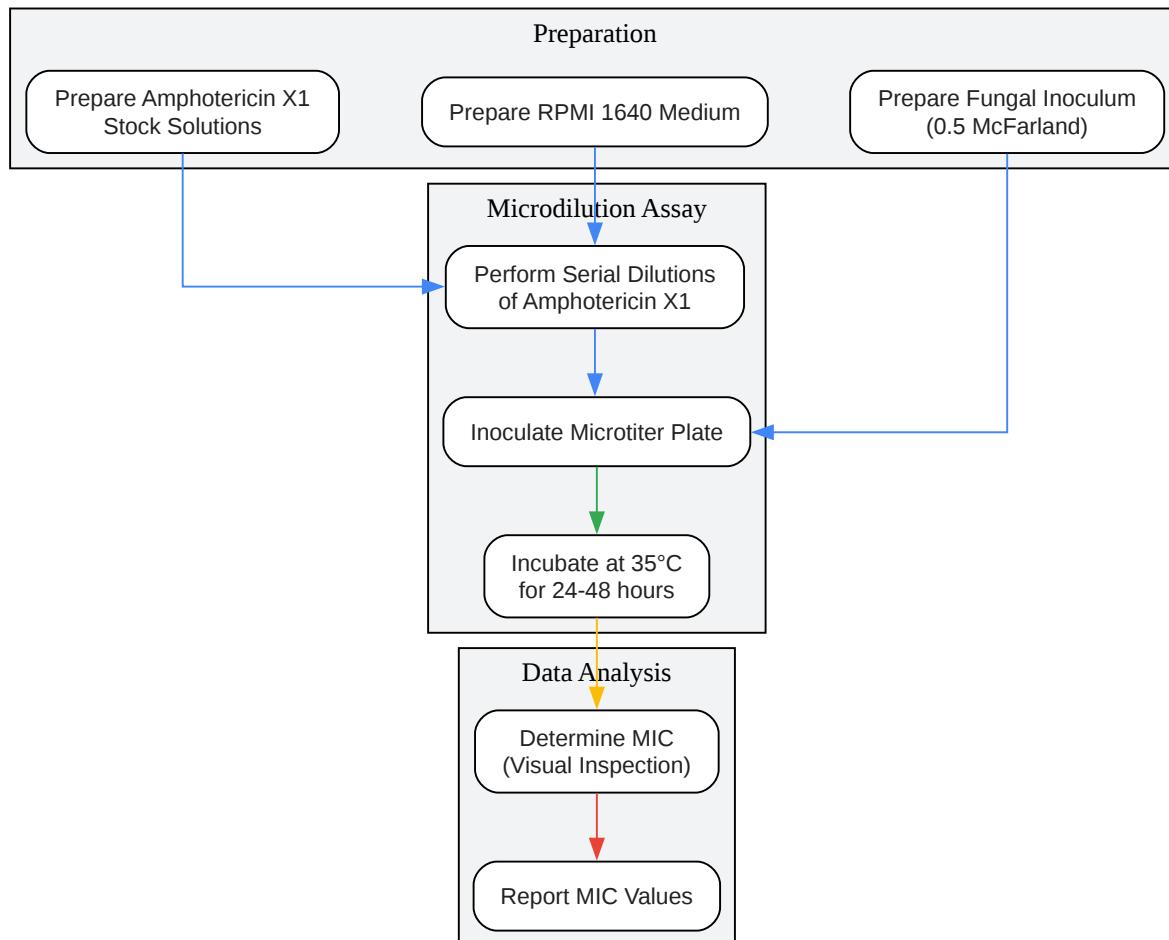
Table 1: Example MIC Values of **Amphotericin X1** Against Various Fungal Isolates

Fungal Isolate	Amphotericin X1 MIC (μ g/mL)
Candida albicans ATCC 90028	0.5
Candida glabrata Clinical Isolate 1	1
Candida parapsilosis ATCC 22019	0.25
Candida krusei ATCC 6258	2
Aspergillus fumigatus ATCC 204305	1
Cryptococcus neoformans ATCC 90112	0.5

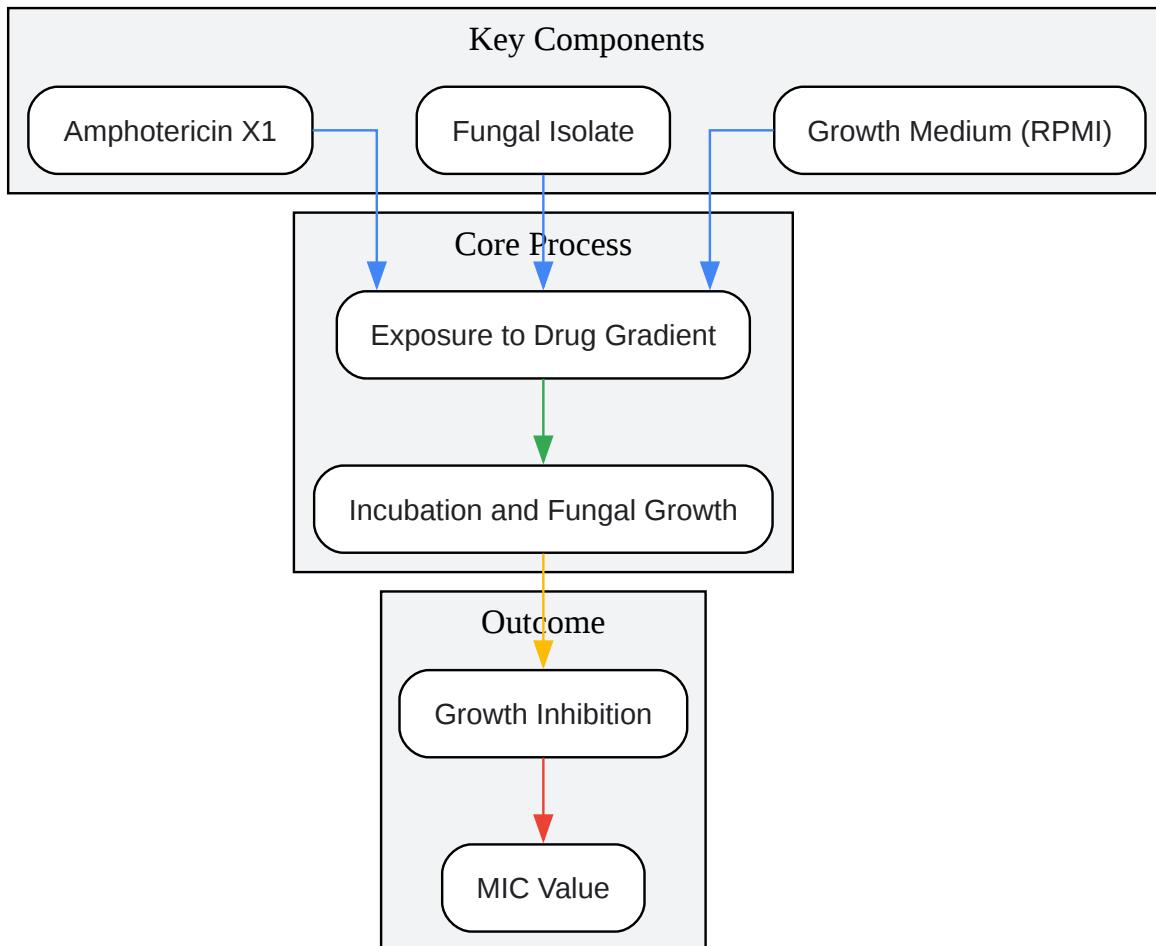
Table 2: Quality Control Ranges for Reference Strains

QC Strain	Amphotericin X1 MIC Range (μ g/mL)
Candida parapsilosis ATCC 22019	0.125 - 0.5
Candida krusei ATCC 6258	1 - 4

Signaling Pathways and Experimental Workflows

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Caption: Experimental workflow for in vitro susceptibility testing of **Amphotericin X1**.



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Caption: Logical relationship of components in the MIC assay.

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